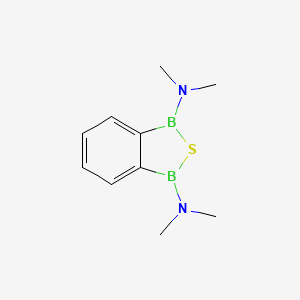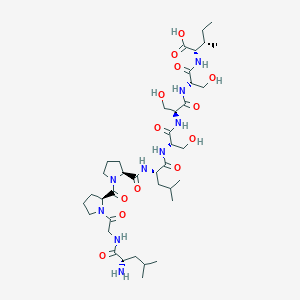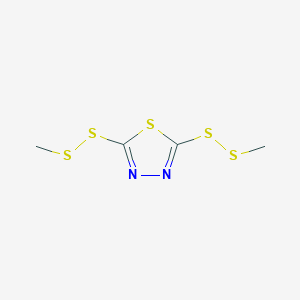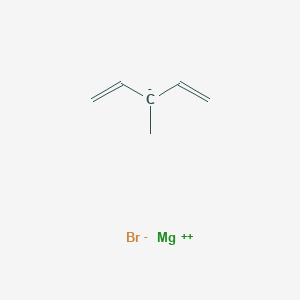
magnesium;3-methylpenta-1,4-diene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3-methylpenta-1,4-diene;bromide is an organometallic compound that combines magnesium, 3-methylpenta-1,4-diene, and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-methylpenta-1,4-diene;bromide typically involves the reaction of 3-methylpenta-1,4-diene with magnesium and bromine. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in an anhydrous ether solvent to form the Grignard reagent. The reaction conditions often require a dry, inert atmosphere to prevent the reaction from being quenched by moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions using specialized equipment to ensure the purity and yield of the product. The process typically includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3-methylpenta-1,4-diene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2)
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides (e.g., HBr), halogens (e.g., Br2), and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, addition reactions with HBr can yield 1,2- or 1,4-addition products, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Magnesium;3-methylpenta-1,4-diene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which magnesium;3-methylpenta-1,4-diene;bromide exerts its effects involves the formation of reactive intermediates, such as Grignard reagents, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Magnesium;3-methylpenta-1,4-diene;bromide can be compared with other similar compounds, such as:
Magnesium;1,4-pentadiene;bromide: Similar in structure but lacks the methyl group at the 3-position, leading to different reactivity and applications.
Magnesium;3-methyl-1,4-pentadiene;chloride: Similar but with chloride instead of bromide, which can affect the compound’s reactivity and stability.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
652131-35-6 |
|---|---|
Formule moléculaire |
C6H9BrMg |
Poids moléculaire |
185.34 g/mol |
Nom IUPAC |
magnesium;3-methylpenta-1,4-diene;bromide |
InChI |
InChI=1S/C6H9.BrH.Mg/c1-4-6(3)5-2;;/h4-5H,1-2H2,3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YUFIFDLITINYRN-UHFFFAOYSA-M |
SMILES canonique |
C[C-](C=C)C=C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
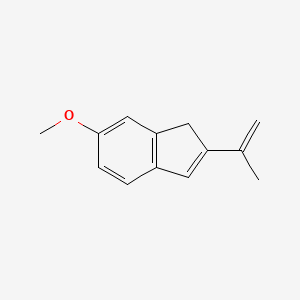
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
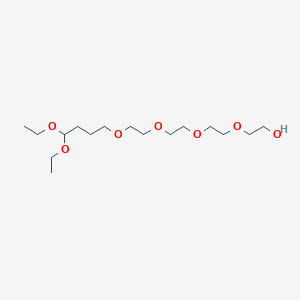
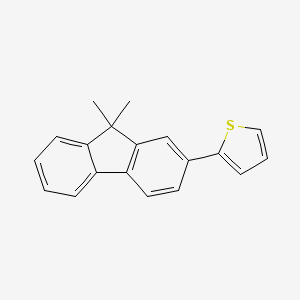

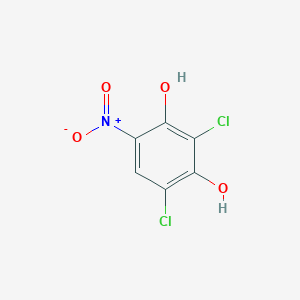
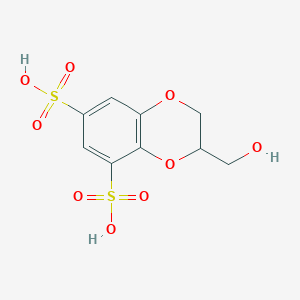
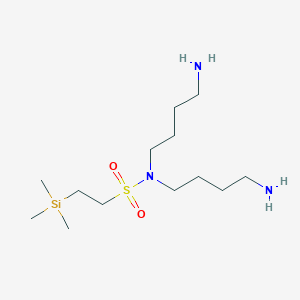
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
